Saccharocarcin B

Description

Overview of Saccharocarcin B as a Macrocyclic Lactone Antibiotic

This compound is characterized as a macrocyclic lactone antibiotic, a class of compounds known for their diverse biological activities. It was originally isolated from the fermentation broth of the actinomycete Saccharothrix aerocolonigenes subsp. antibiotica SCC1886 nih.govrsc.orgnih.govresearchgate.netthieme-connect.combertin-bioreagent.com. This complex molecule possesses a molecular formula of C68H103NO20 and a substantial molecular weight of 1254.5 Da nih.govbioaustralis.com. Structurally, it is described as an unusual tetronic acid and a glycoside, featuring a macrocyclic core decorated with sugar moieties researchgate.netglpbio.comresearchgate.net. Research has demonstrated that this compound exhibits pronounced activity against a spectrum of microorganisms, including Gram-positive bacteria such as Micrococcus luteus and Staphylococcus aureus, as well as the Gram-negative bacterium Chlamydia trachomatis researchgate.netthieme-connect.comnih.govbioaustralis.commdpi.comresearchgate.net. Notably, studies have indicated a lack of cytotoxicity at concentrations up to 1.0 µg/mL, suggesting a degree of selectivity in its action nih.gov.

Contextualizing this compound within the Spirotetronate Polyketide Family

This compound is firmly placed within the broader family of spirotetronate polyketides, a group of structurally diverse and biologically active natural products rsc.orgglpbio.comresearchgate.netacs.org. These compounds are typically produced by actinobacteria and are defined by a characteristic spirotetronate motif, which consists of a tetronic acid moiety spiro-linked to a cyclohexene (B86901) ring. This core structure is often embedded within a macrocyclic framework, and many members also feature a trans-decalin ring system and various deoxy oligosaccharides nih.govacs.orgwur.nl. This compound shares structural relationships with other notable spirotetronates such as kijanimicin, chlorothricin, tetrocarcins, and versipelostatin rsc.orgbioaustralis.comresearchgate.net. The biosynthesis of these complex molecules generally originates from polyketide precursors, assembled by intricate polyketide synthase (PKS) enzymes, with potential involvement of mechanisms like Diels-Alder reactions in forming the characteristic spirocyclic structures rsc.orgacs.orgresearchgate.netnih.govmdpi.comf1000research.com.

Rationale for Comprehensive Academic Inquiry into this compound

The compelling bioactivities and complex architectures of spirotetronate polyketides, including this compound, make them highly attractive targets for scientific exploration and drug discovery nih.govacs.org. While the limited availability of this compound has historically presented challenges for extensive research, the broader class of spirotetronates has garnered considerable attention due to their potent antibiotic and antitumor properties bioaustralis.comresearchgate.netmdpi.com. These compounds serve not only as potential therapeutic leads but also as valuable tools for elucidating novel biological pathways and mechanisms of action. The unique structural features and demonstrated antimicrobial efficacy of this compound underscore its potential as a scaffold for developing new agents to combat infectious diseases, particularly in an era of rising antibiotic resistance. Continued investigation into its biosynthesis, structure-activity relationships, and precise mode of action is therefore crucial for unlocking its full therapeutic promise.

Structure

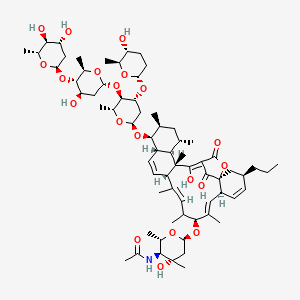

2D Structure

Properties

IUPAC Name |

N-[(2S,3S,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S,23E)-17-[(2S,4R,5R,6R)-5-[(2R,4R,5S,6R)-5-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C68H103NO20/c1-15-16-42-17-18-43-25-35(6)58(88-54-30-66(13,78)62(40(11)83-54)69-41(12)70)33(4)23-31(2)45-20-19-44-56(67(45,14)63(75)55-64(76)68(43,29-42)89-65(55)77)32(3)24-34(5)59(44)85-53-28-49(84-50-22-21-46(71)36(7)79-50)61(39(10)82-53)87-52-27-48(73)60(38(9)81-52)86-51-26-47(72)57(74)37(8)80-51/h17-20,23,25,32-34,36-40,42-54,56-62,71-75,78H,15-16,21-22,24,26-30H2,1-14H3,(H,69,70)/b31-23+,35-25+,63-55+/t32-,33?,34-,36-,37+,38+,39+,40-,42-,43-,44-,45-,46+,47+,48+,49+,50-,51+,52+,53+,54-,56+,57+,58-,59-,60+,61+,62-,66-,67+,68-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVWPUYZPOCJSRH-APOLWHJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC23C(C=C1)C=C(C(C(C=C(C4C=CC5C(C4(C(=C(C2=O)C(=O)O3)O)C)C(CC(C5OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)O)O)O)OC9CCC(C(O9)C)O)C)C)C)C)OC1CC(C(C(O1)C)NC(=O)C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1C[C@]23[C@@H](C=C1)/C=C(/[C@H](C(/C=C(/[C@@H]4C=C[C@H]5[C@H]([C@@]4(/C(=C(/C2=O)\C(=O)O3)/O)C)[C@H](C[C@@H]([C@@H]5O[C@@H]6C[C@H]([C@@H]([C@H](O6)C)O[C@@H]7C[C@H]([C@@H]([C@H](O7)C)O[C@@H]8C[C@H]([C@@H]([C@H](O8)C)O)O)O)O[C@H]9CC[C@H]([C@@H](O9)C)O)C)C)\C)C)O[C@H]1C[C@]([C@H]([C@@H](O1)C)NC(=O)C)(C)O)\C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H103NO20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1254.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Discovery, Isolation, and Producing Organism Taxonomy

Initial Identification and Fermentation Conditions

The initial discovery and characterization of Saccharocarcin B involved its isolation from a microbial culture and understanding the conditions under which it is produced.

This compound was first isolated from the fermentation broth of Saccharothrix aerocolonigenes subsp. antibiotica, specifically strain SCC 1886 toku-e.comcaymanchem.comusbio.netbioaustralis.com. This bacterium is recognized as the primary source for the production of this compound. The isolation process typically begins with the cultivation of the producing microorganism under controlled conditions.

The producing organism, Saccharothrix aerocolonigenes, belongs to the phylum Actinobacteria and is classified as an actinomycete ontosight.aidsmz.demdpi.comresearchgate.net. Actinomycetes, often referred to as nocardioforms due to their filamentous growth and Gram-positive nature, are well-known for their capacity to produce a diverse array of secondary metabolites, including antibiotics mdpi.com. Saccharothrix aerocolonigenes has undergone taxonomic reclassification over time, previously being categorized under genera such as Nocardia and Streptomyces, but is now recognized within the genus Saccharothrix ontosight.airesearchgate.netdsmz.de.

While the production of this compound is achieved through fermentation, the specific optimal parameters—such as precise temperature ranges, media compositions, pH levels, aeration rates, and incubation times—that maximize its yield are not detailed in the readily available scientific literature reviewed. Research typically focuses on the successful cultivation of the organism and subsequent isolation of the compound, rather than a comprehensive optimization study of fermentation conditions for this compound production.

Advanced Isolation Methodologies

Following initial fermentation, advanced techniques are employed to extract and purify this compound from the complex biological matrix.

This compound exhibits solubility in various organic solvents, which are key to its extraction from fermentation broths and cell biomass. It is soluble in ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) toku-e.comusbio.netbioaustralis.com. The compound demonstrates limited solubility in water usbio.netbioaustralis.com. These solubility characteristics guide the selection of appropriate solvents for its initial extraction and subsequent purification steps.

High-Performance Liquid Chromatography (HPLC) is a critical analytical and preparative technique utilized for the purification and assessment of this compound's purity toku-e.comcaymanchem.comusbio.netbioaustralis.combioaustralis.comwindows.net. While HPLC is consistently cited as the method for achieving high purity levels, often reported as greater than 95% or 99% by HPLC, specific details regarding the chromatographic strategies employed—such as stationary phases, mobile phase compositions, or gradient elution profiles—are not extensively detailed in the primary literature. Nevertheless, HPLC remains the standard for ensuring the quality and purity of isolated this compound for research purposes.

Antibacterial Spectrum of Activity

This compound has demonstrated significant activity against a range of bacterial pathogens, particularly Gram-positive bacteria and certain Gram-negative species.

The compound exhibits pronounced activity against Gram-positive bacteria bioaustralis.comusbio.netwindows.net. Specific studies have identified this compound as being active against the Gram-positive bacteria Micrococcus luteus and Staphylococcus aureus nih.gov.

This compound also displays notable activity against Gram-negative bacteria, with a particular emphasis on Chlamydia trachomatis bioaustralis.comusbio.netwindows.net. Research has confirmed its activity against this obligate intracellular bacterium nih.gov.

Quantitative assessments have established the potency of this compound against Chlamydia trachomatis. Specifically, Saccharocarcins A and B were found to be active against Chlamydia trachomatis serotype H, with a reported Minimum Inhibitory Concentration (MIC) of 0.5 µg/mL thieme-connect.com.

Table 1: Antibacterial and Antichlamydial Activity of this compound

| Organism | Activity | MIC (µg/mL) |

| Micrococcus luteus | Active | N/A |

| Staphylococcus aureus | Active | N/A |

| Chlamydia trachomatis | Active | 0.5 |

Note: MIC values for Micrococcus luteus and Staphylococcus aureus were not explicitly detailed in the reviewed literature for this compound.

While direct data for this compound against Escherichia coli (E. coli), Pseudomonas aeruginosa (P. aeruginosa), and Candida albicans is limited, its structural relative, Saccharocarcin A, has shown activity against these microorganisms in disc assays bertin-bioreagent.commedchemexpress.comcaymanchem.combioaustralis.com. Saccharocarcin A also demonstrated an inhibitory effect of 88% on Chlamydia trachomatis infection without inducing cytotoxicity in McCoy cells at a concentration of 0.5 µg/ml bertin-bioreagent.comcaymanchem.com.

Non-Cytotoxic Profile in Specific Assays

Preclinical studies have also evaluated the cytotoxic potential of this compound and related compounds.

In general preclinical evaluations, the isolated saccharocarcins, which include this compound, were found to be non-cytotoxic at concentrations up to 1.0 µg/mL nih.gov. This suggests a favorable safety profile at these tested concentrations in relevant in vitro cell models.

Data Tables

Table 1: Key Properties of Saccharocarcin B

| Property | Value | Source |

| Molecular Formula | C68H103NO20 | nih.govbioaustralis.com |

| Molecular Weight | 1254.5 g/mol | nih.govbioaustralis.com |

| CAS Number | 158475-33-3 | nih.govbioaustralis.com |

| Purity | ≥99% (by HPLC) | nih.govbioaustralis.com |

| Solubility | Soluble in ethanol, methanol, DMF, DMSO | nih.govbioaustralis.com |

| Structural Class | Macrocyclic lactone, Spirotetronate | nih.govglpbio.com |

| Presence of Sugars | Yes (Glycoside) | glpbio.comresearchgate.net |

Table 2: Biological Activity of this compound

| Target Organism | Reported Activity | Notes |

| Micrococcus luteus | Antibiotic activity | Gram-positive bacterium |

| Staphylococcus aureus | Antibiotic activity | Gram-positive bacterium |

| Chlamydia trachomatis | Antibiotic activity | Gram-negative bacterium, MIC 0.5 µg/mL* |

| General Bacterial Cytotoxicity | Not cytotoxic at ≤ 1.0 µg/mL | Indicates potential selectivity |

*MIC value reported for Saccharocarcin A, but indicative of the class's activity.

Compound List

Saccharocarcin B

Kijanimicin

Chlorothricin

Tetrocarcins

Versipelostatin

Tetrocarcin A

Abyssomicin C

Atrop-abyssomicin C

Lobophorins

Pyrrolosporin A

Decatromicin A

Decatromicin B

Nai414A

Nai414B

Okilactomycins

Chrolactomycins

Arisostatin A

Arisostatin B

Lemonomycin

Naphthyridinomycin

Gelliusterol E

Callimplexen A

β-sitosterol

Molecular Mechanisms of Action and Cellular Targets

Mechanistic Inference from Structurally Related Spirotetronates

Interference with Macrophage Migration Inhibitory Factor (hMIF) Signaling

Spirohexenolide A, a related spirotetronate, has been identified as a compound that targets human Macrophage Migration Inhibitory Factor (hMIF) nih.govcaymanchem.combioaustralis.comnih.govbioaustralis.com. Studies indicate that spirohexenolide A interferes with hMIF's cellular uptake and lysosomal localization, leading to downstream effects on the PI3K/Akt signaling pathway. Specifically, it has been observed to reduce hMIF-induced Akt phosphorylation, which in turn can lead to a reduction in tumor cell growth nih.govnih.gov. While Saccharocarcin B shares the spirotetronate structural class with spirohexenolide A, direct research detailing this compound's specific interaction with hMIF signaling pathways is not extensively reported in the provided literature.

Inhibition of Para-Aminobenzoic Acid (pABA) Biosynthesis

Abyssomicin C, another member of the spirotetronate family, is known to be a potent inhibitor of para-aminobenzoic acid (pABA) biosynthesis in bacteria beilstein-journals.orgmdpi.combris.ac.uknih.govmdpi.com. Abyssomicin C acts as a covalent inhibitor of 4-amino-4-deoxychorismate (ADC) synthase, an enzyme crucial for the first step in bacterial pABA synthesis. This inhibition disrupts the folate pathway, which is essential for bacterial survival but absent in humans, making it a promising target for antibiotic development beilstein-journals.orgmdpi.comnih.govmdpi.com. There is no direct evidence in the provided search results indicating that this compound inhibits pABA biosynthesis.

Proposed Ionophore Mechanisms for Select Spirotetronates

The spirotetronate class of compounds includes molecules with diverse mechanisms of action. Some polyether tetronic acid antibiotics within this class have demonstrated the ability to accelerate the transport of ions across model membranes, suggesting a potential ionophore mechanism rsc.org. However, specific research proposing or confirming an ionophore mechanism for this compound is not detailed in the provided literature.

Inhibition of Phosphatase Enzymes and Interference with Phosphorylation-Dependent Pathways

Some tetronate compounds have been noted for their ability to inhibit phosphatase enzymes and interfere with phosphorylation-dependent pathways rsc.org. This class of action is often associated with compounds that modulate cellular signaling cascades. While the PI3K/Akt pathway is implicated in the action of spirohexenolide A, a related spirotetronate nih.govnih.gov, direct evidence for this compound inhibiting specific phosphatase enzymes or broadly interfering with phosphorylation-dependent pathways is not provided in the current search results.

Biosynthetic Pathway Elucidation

Polyketide Synthase (PKS) Involvement in Spirotetronate Formation

The biosynthesis of the Saccharocarcin B backbone is initiated by a modular Type I polyketide synthase (PKS). These large, multifunctional enzymes are organized into modules, with each module responsible for one cycle of chain elongation. ftb.com.hr The fundamental domains within each PKS module are the ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domains. escholarship.org

The process commences with a starter unit, typically derived from a simple acyl-CoA, which is loaded onto the ACP of the loading module. Each subsequent extension module incorporates a specific extender unit, usually malonyl-CoA or a derivative, selected by the AT domain. escholarship.org The KS domain catalyzes the Claisen condensation, a decarboxylative carbon-carbon bond formation between the growing polyketide chain and the extender unit attached to the ACP. escholarship.org Optional reductive domains, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER), may be present within a module to modify the β-keto group formed after each condensation, leading to structural diversity in the polyketide chain. ftb.com.hr The linear polyketide chain is assembled sequentially as it is passed from one module to the next.

A key feature in the biosynthesis of spirotetronates, including this compound, is the incorporation of a C3 glycerate-derived unit, which ultimately forms the tetronic acid moiety. nih.gov After the PKS-mediated assembly is complete, the linear polyketide precursor is released from the synthase, typically by a thioesterase (TE) domain, priming it for subsequent cyclization and modification.

| Domain | Abbreviation | Function |

|---|---|---|

| Acyltransferase | AT | Selects and loads the specific acyl-CoA extender unit onto the ACP. |

| Acyl Carrier Protein | ACP | Tethers the growing polyketide chain and the extender unit via a phosphopantetheinyl arm. |

| Ketosynthase | KS | Catalyzes the decarboxylative condensation between the polyketide chain and the extender unit. |

| Ketoreductase | KR | (Optional) Reduces the β-keto group to a hydroxyl group. |

| Dehydratase | DH | (Optional) Eliminates water to form a double bond. |

| Enoylreductase | ER | (Optional) Reduces the double bond to a saturated carbon-carbon bond. |

| Thioesterase | TE | Catalyzes the release of the completed polyketide chain from the PKS. |

Proposed Diels-Alder Cyclization for Spirotetronate Moiety Formation

The defining structural feature of this compound is its spirotetronate core, characterized by a cyclohexene (B86901) ring spiro-linked to a tetronic acid moiety. nih.gov The formation of this intricate system is widely proposed to occur through a highly stereospecific intramolecular Diels-Alder [4+2] cycloaddition reaction. nih.govnih.gov In this proposed mechanism, the linear polyketide precursor, containing a conjugated diene at one end and a dienophile (the exocyclic double bond on the tetronic acid ring) at the other, folds to allow for the pericyclic reaction that forms the cyclohexene ring and establishes the spirocyclic center.

While the Diels-Alder reaction can occur thermally, the high stereospecificity observed in natural products like this compound strongly suggests that the reaction is catalyzed by a specific enzyme, a "Diels-Alderase". nih.govscispace.com These enzymes are thought to function by binding the linear substrate in a conformation that favors the cycloaddition, thereby lowering the activation energy and controlling the stereochemical outcome of the reaction. scispace.com

A prime example of such an enzyme is AbyU, a bona fide natural Diels-Alderase from the biosynthetic pathway of abyssomicin C, another spirotetronate antibiotic. rsc.org Structural and mechanistic studies of AbyU have provided a molecular description of how it catalyzes the [4+2] cycloaddition to form the spirotetronate skeleton. rsc.org It is hypothesized that a homologous Diels-Alderase exists within the this compound biosynthetic pathway, ensuring the efficient and stereocontrolled construction of its core cyclohexene ring structure.

The genes encoding the enzymes for a specific natural product pathway are typically organized together in the producing organism's genome, forming a biosynthetic gene cluster (BGC). nih.gov These clusters contain the PKS genes, as well as genes for tailoring enzymes (such as glycosyltransferases and oxidases), regulatory proteins, and transport proteins. nih.gov

While the specific BGC for this compound has not been fully detailed in the provided literature, its composition can be inferred from well-characterized spirotetronate pathways. For instance, the BGC for abyssomicin C contains the aby cluster, which includes the gene for the Diels-Alderase AbyU. rsc.org Similarly, the BGCs for other complex polyketides, such as echinocandin B (ecd and hty genes) and kidamycin (B1673636) (kid genes), demonstrate this co-localization of genes for backbone synthesis and subsequent modifications. nih.govfrontiersin.org It is anticipated that the this compound BGC likewise contains a Type I PKS, a Diels-Alderase, and a suite of genes encoding enzymes for post-PKS modifications.

| Gene Type | Example Enzyme | Function in Biosynthesis |

|---|---|---|

| Polyketide Synthase (PKS) | Type I PKS | Assembly of the core polyketide backbone. |

| Cyclase / Diels-Alderase | AbyU | Catalysis of the [4+2] cycloaddition to form the spiro-ring system. |

| Glycosyltransferase | Kid7, Kid21 | Attachment of deoxysugar moieties to the aglycone. |

| Oxidoreductase | P450 Monooxygenase, Dioxygenase | Hydroxylation, epoxidation, and other oxidative tailoring of the scaffold. |

| Methyltransferase | HygM | Addition of methyl groups to the scaffold or sugar moieties. |

| Regulator | EcdJ | Transcriptional activation or repression of the biosynthetic genes. |

Post-Polyketide Modifications

Following the formation of the spirotetronate aglycone, a series of tailoring reactions, known as post-PKS modifications, occur to produce the final, mature this compound molecule. These modifications, including glycosylation and oxidation, are critical for the compound's biological activity. sciepublish.com

A common feature of bioactive polyketides is the presence of one or more deoxysugar moieties attached to the aglycone. The process of attaching these sugars is catalyzed by glycosyltransferases (GTs). nih.govsigmaaldrich.com These enzymes recognize specific nucleotide-activated sugars (e.g., UDP-glucose or dTDP-rhamnose) and transfer them to specific hydroxyl groups on the polyketide scaffold. frontiersin.org

The biosynthesis of the deoxysugars themselves is a separate, multi-step enzymatic process, and the genes for this are often found within the main BGC. nih.gov In complex glycosylations, multiple GTs may act sequentially. For example, in the biosynthesis of kidamycin, the glycosyltransferase Kid7 first attaches an N,N-dimethylvancosamine moiety, after which a second glycosyltransferase, Kid21, transfers an anglosamine moiety to a different position on the aglycone. frontiersin.org A similar sequential glycosylation process involving dedicated GTs is expected in the biosynthesis of this compound to attach its characteristic sugar side chains.

The final structural maturation of the this compound molecule involves a series of oxidative modifications. These reactions are typically catalyzed by oxidoreductases, such as cytochrome P450 monooxygenases and Fe(II)/α-ketoglutarate-dependent dioxygenases. researchgate.net These enzymes can introduce hydroxyl groups, epoxides, or catalyze other rearrangements on the polyketide core. nih.gov

These oxidative steps are not random; they occur at specific positions on the molecule, guided by the substrate specificity of the enzymes. The resulting structural changes can have profound implications, affecting the molecule's conformation, solubility, and ability to interact with its biological target. The precise pattern of oxidation is a key determinant of the final bioactivity of the natural product.

Enzymology of Saccharocarcin Biosynthesis

The biosynthesis of this compound is orchestrated by a large biosynthetic gene cluster (BGC) found in the producing organism, Saccharothrix espanaensis. nih.govnih.gov This gene cluster encodes a suite of enzymes responsible for the synthesis of the aglycone, the various deoxysugar precursors, and the glycosyltransferases that assemble the final molecule. While the entire pathway is complex, the enzymology of deoxysugar biosynthesis is a particularly noteworthy aspect.

Characterization of Key Enzymes in Deoxysugar Metabolism (e.g., Sugar Epimerases)

The deoxysugar components of this compound undergo a series of modifications, including epimerization, to achieve their final stereochemical configurations. These reactions are catalyzed by a class of enzymes known as sugar epimerases. While the complete biochemical characterization of all enzymes within the this compound BGC is not yet fully elucidated in published literature, analysis of the gene cluster allows for the putative identification and functional prediction of several key enzymes based on sequence homology to well-characterized enzymes from other natural product biosynthetic pathways.

Detailed enzymatic assays and characterization provide crucial insights into the function of these enzymes. Typically, this involves heterologous expression and purification of the target enzyme, followed by in vitro assays with potential substrates. The products of these reactions are then analyzed using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to confirm the enzyme's activity.

Although specific experimental data for the sugar epimerases from the this compound biosynthetic gene cluster is not extensively available in the public domain, we can infer their likely functions and characteristics based on homologous systems. For instance, NDP-sugar epimerases are known to play a crucial role in altering the stereochemistry at specific carbon centers of the sugar ring.

Below is a representative data table illustrating the type of information that would be generated from the detailed biochemical characterization of a putative sugar epimerase from the this compound pathway. It is important to note that this table is a hypothetical representation based on typical findings for such enzymes, as specific experimental data for the this compound epimerases is not currently available in published research.

| Enzyme (Putative) | Gene Locus | Predicted Function | Substrate(s) | Product(s) | Cofactor Requirement | Optimal pH | Optimal Temperature (°C) |

|---|---|---|---|---|---|---|---|

| SacE1 | SAC_0123 | NDP-hexose-4-epimerase | TDP-D-glucose | TDP-D-galactose | NAD+ | 8.0 | 37 |

| SacE2 | SAC_0128 | NDP-4-keto-6-deoxy-D-glucose-3,5-epimerase | TDP-4-keto-6-deoxy-D-glucose | TDP-4-keto-L-rhamnose | - | 7.5 | 30 |

Table 1. Hypothetical Biochemical Characteristics of Putative Sugar Epimerases in this compound Biosynthesis. This interactive table provides a speculative overview of the enzymatic properties based on homologous enzyme characterizations.

The study of these key enzymes is fundamental to understanding the complete biosynthetic pathway of this compound. Future research involving the heterologous expression and in vitro characterization of the putative epimerases and other deoxysugar modifying enzymes from the Saccharothrix espanaensis gene cluster will be instrumental in confirming their precise roles and catalytic mechanisms. Such studies will not only provide a deeper understanding of the biosynthesis of this important natural product but also pave the way for bioengineering approaches to generate novel Saccharocarcin analogues with potentially improved therapeutic properties.

Chemical Synthesis and Semisynthesis Strategies

Challenges Associated with Saccharocarcin B Synthesis

The total synthesis of this compound is a formidable task, hindered not only by its structural complexity but also by practical limitations related to its natural supply.

This compound is a metabolite produced through the fermentation of the actinomycete Saccharothrix aerocolonigenes subsp. antibiotica. bioaustralis.comnih.gov However, the natural production yields are low, resulting in a scarce supply of the pure compound. This limited availability has been a significant bottleneck, severely restricting further investigation into its full biological potential and hampering extensive research efforts. bioaustralis.comtoku-e.comusbio.nettoku-e.com Consequently, chemical synthesis is not only an academic challenge but also a crucial avenue for accessing larger quantities of this compound and its analogues for in-depth biological and pharmacological evaluation.

General Approaches for Spirotetronate Synthesis

The spirotetronate core is the hallmark of this compound and related natural products. Its construction is a central theme in the synthetic strategies targeting this class of molecules.

The biosynthesis of many spirotetronate natural products is postulated to involve a key intramolecular Diels-Alder [4+2] cycloaddition. nih.govresearchgate.net This reaction typically involves a diene located on the flexible polyketide chain and a dienophile in the form of an exocyclic double bond on a tetronic acid precursor. researchgate.net This biosynthetic insight has inspired synthetic chemists to employ Diels-Alder reactions as a cornerstone strategy for assembling the spirotetronate framework.

In the context of total synthesis, both intermolecular and intramolecular variants of the Diels-Alder reaction have been successfully utilized for related compounds like the abyssomicins. nih.govmdpi.com For instance, the Sorensen group's synthesis of abyssomicin C featured a biomimetic intramolecular Diels-Alder reaction to forge the spirocyclic core. mdpi.comacs.org In biosynthetic pathways, the stereochemical outcome of this cycloaddition is often precisely controlled by a dedicated enzyme known as a Diels-Alderase, such as AbyU in abyssomicin biosynthesis. mdpi.comrsc.orgnih.gov Replicating this level of stereocontrol in a laboratory setting without enzymatic aid remains a significant synthetic challenge. rsc.org

| Diels-Alder Strategy | Description | Application Example | Key Considerations |

| Intramolecular Diels-Alder (IMDA) | The diene and dienophile are part of the same molecule, leading to the formation of a bicyclic or polycyclic system in a single step. This approach is often biomimetic. | Synthesis of abyssomicin C, where a linear precursor cyclizes to form the spirotetronate. acs.org | Requires synthesis of a complex linear precursor; stereoselectivity can be influenced by substrate conformation and reaction conditions. |

| Intermolecular Diels-Alder | The diene and dienophile are two separate molecules that react to form the cyclic product. This can allow for a more convergent synthesis. | Nicolaou's synthesis of abyssomicin C used an intermolecular reaction to create a key cyclohexene (B86901) intermediate. nih.gov | Control of regioselectivity and stereoselectivity can be challenging; may require subsequent steps to form the complete spirocycle. |

The large, multi-membered macrolide ring of this compound presents another major synthetic obstacle. The formation of such large rings is entropically disfavored, requiring specialized cyclization techniques. Several powerful methodologies have been developed for macrocyclization in the context of natural product synthesis. nih.gov

Ring-closing metathesis (RCM) has emerged as one of the most effective and widely used methods for constructing macrocycles. thieme-connect.comresearchgate.net This reaction, often catalyzed by ruthenium-based catalysts (e.g., Grubbs or Hoveyda-Grubbs catalysts), is known for its high functional group tolerance, allowing it to be performed late in a synthetic sequence on complex substrates. acs.orgresearchgate.net Other important strategies include macrolactonization (e.g., via Yamaguchi or Mitsunobu conditions), macrolactamization, and various transition metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. nih.gov

| Macrocyclization Method | Catalyst/Reagent | Bond Formed | Key Features |

| Ring-Closing Metathesis (RCM) | Grubbs' or Hoveyda-Grubbs' Catalysts (Ru-based) | Carbon-Carbon Double Bond | High functional group tolerance; widely used for complex macrocycles. thieme-connect.comnih.gov |

| Macrolactonization | Yamaguchi Reagent, Mitsunobu Reagents | Ester (C-O) | Classic and reliable methods for forming macrolactones from a seco-acid precursor. nih.gov |

| Suzuki Coupling | Palladium Catalyst | Carbon-Carbon Single Bond | Forms a C-C bond between a boronic acid/ester and a halide/triflate. |

| Buchwald-Hartwig Amination | Palladium Catalyst | Carbon-Nitrogen Bond | Used for the synthesis of macrocyclic lactams. nih.gov |

Synthesis of Glycosidic Subunits

This compound is heavily glycosylated with several rare sugars, including deoxy-amino sugars, which are crucial for its biological activity. nih.gov The synthesis of these carbohydrate units is a specialized field of organic chemistry.

The sugar moieties of this compound, such as the novel sugar-amide at C-17, are not commercially available and are difficult to isolate in sufficient quantities from natural sources. nih.govrsc.org This necessitates their construction through chemical synthesis. While classical approaches starting from common monosaccharides are possible, they often involve lengthy and inefficient synthetic sequences. rsc.org

De novo (from scratch) approaches have become increasingly important for accessing these rare sugars. rsc.orgnih.gov These methods build the sugar backbone from simple, acyclic starting materials, such as amino acids (e.g., threonine) or other chiral building blocks. acs.org This allows for greater flexibility and more direct installation of the required functionalities, such as amino groups and deoxygenated centers, with high stereocontrol. rsc.orgnih.gov The synthesis of related bacterial deoxy-amino sugars like D-forosamine and various 2,4-diamino sugars highlights the complexity involved, often requiring multi-step sequences to control the stereochemistry at each chiral center. acs.orgnih.gov The development of efficient and stereoselective routes to these rare sugars is a critical prerequisite for the total synthesis of this compound. nih.gov

Enzymatic and Organic Synthesis for dTDP-Activated Deoxysugars

The glycosylation patterns of natural products like this compound are critical to their biological activity. These sugar units are typically transferred from nucleotide-activated precursors, most commonly deoxythymidine diphosphate (B83284) (dTDP)-activated deoxysugars. The generation of these sugar building blocks is a key step in any chemoenzymatic or synthetic approach to producing this compound analogs.

Researchers have developed flexible enzyme module systems to produce important dTDP-activated deoxyhexoses from simple, inexpensive starting materials like dTMP and sucrose (B13894). nih.gov These systems leverage a combination of recombinant enzymes to create biosynthetic pathways in vitro. For instance, a "SuSy module," comprising dTMP-kinase and sucrose synthase (SuSy), can produce the precursor dTDP-α-D-glucose. nih.gov This precursor can then be converted into the intermediate dTDP-6-deoxy-4-keto-α-D-glucose by the enzyme RmlB (a 4,6-dehydratase). nih.gov

Further enzymatic modifications can generate a variety of deoxysugars. A "deoxysugar module" using the enzymes RmlC (a 3,5-epimerase) and RmlD (a 4-ketoreductase) can convert the keto-intermediate into dTDP-β-L-rhamnose. nih.gov The modularity of this system allows for the substitution of enzymes to produce different sugar structures. For example, replacing RmlC with DnmU from the dTDP-β-L-daunosamine pathway also yields dTDP-β-L-rhamnose, demonstrating the flexibility of these enzymatic tools. nih.gov

The exploitation of the flexible substrate spectrum of enzymes from the dTDP-β-L-rhamnose biosynthetic pathway has enabled the chemoenzymatic synthesis of various dTDP-activated 2,6-dideoxyhexoses. capes.gov.br This strategy has successfully produced dTDP-2-deoxy-α-D-glucose and the important intermediate dTDP-2,6-dideoxy-4-keto-α-D-glucose. capes.gov.br This keto-intermediate serves as a branch point for further synthesis; its chemical reduction with sodium borohydride (B1222165) yields dTDP-α-D-olivose, while enzymatic conversion can produce dTDP-β-L-olivose. capes.gov.br These synthetic deoxysugars are vital donor substrates for glycosyltransferases, enabling the in vitro glycosylation of aglycones to create hybrid antibiotics and explore SAR. capes.gov.br

| Enzyme Module | Key Enzymes | Starting Materials | Product(s) | Overall Yield | Reference |

| SuSy Module | dTMP-kinase, Sucrose Synthase (SuSy) | dTMP, Sucrose | dTDP-α-D-glucose | 62% | nih.gov |

| SuSy/RmlB Module | dTMP-kinase, SuSy, RmlB | dTMP, Sucrose | dTDP-6-deoxy-4-keto-α-D-glucose | 72% | nih.gov |

| Two-Step Synthesis | SuSy Module followed by RmlC & RmlD | dTMP, Sucrose | dTDP-β-L-rhamnose | 35.9% | nih.gov |

| Chemoenzymatic | RmlA, RmlB, Chemical Reduction (NaBH₄) | Glucose-1-phosphate, dTTP | dTDP-α-D-olivose | - | capes.gov.br |

| Chemoenzymatic | RmlA, RmlB, RmlC, RmlD | Glucose-1-phosphate, dTTP | dTDP-β-L-olivose | - | capes.gov.br |

Derivatization and Analog Generation for Structure-Activity Relationship Studies

The structural diversity and potent bioactivities of spirotetronate antibiotics make them attractive scaffolds for drug discovery. researchgate.netacs.org Derivatization and the generation of analogs are essential to explore and optimize their therapeutic potential, with research focusing on modifying both the glycosylation patterns and the core aglycone structure. researchgate.net

Modulating Glycosylation Patterns and their Biological Effects

Glycosylation is a key determinant of the biological activity of spirotetronate polyketides. acs.orgnih.gov The number, type, and position of sugar moieties attached to the aglycone core can dramatically influence antibacterial and cytotoxic potency. researchgate.netacs.org this compound and its relatives are characterized by complex glycosylation, often featuring rare deoxysugars. bioaustralis.comnih.gov For instance, the saccharocarcins contain a novel sugar-amide at position C-17 and an oxidized form of the rare amino sugar lemonose. researchgate.netcaltech.edu

Studies on related compounds provide significant insight into the role of these sugar units. For tetrocarcin A, a close structural relative of this compound, the number of digitoxose (B191001) and amicetose (B1208693) units attached to the C-9 position is directly proportional to its antimicrobial activity. acs.orgbioaustralis.com Similarly, for kijanimicin, another related compound, the removal of its sugar moieties by a glycosyl hydrolase results in the loss of antibacterial activity. rsc.org This highlights the critical role of the glycan portion for bioactivity.

The generation of novel glycosylation patterns through chemoenzymatic methods or "glycorandomization" is a powerful strategy for creating libraries of new antibiotic candidates. researchgate.net By attaching different synthetically-produced deoxysugars to the natural aglycone, researchers can systematically probe the SAR of the carbohydrate domains. For example, studies on versipelostatin, which shares the tetronic acid core with this compound, revealed that different glycoforms exhibit varied potency in inhibiting GRP78 expression, a key process in cancer cell survival. bioaustralis.comrsc.org These findings underscore that both the presence and the specific structure of the sugar chains are crucial for the biological effects of this class of compounds. researchgate.netrsc.org

| Compound Family | Modification | Biological Effect | Reference |

| Tetrocarcins | Varying the number of sugar units (digitoxose, amicetose) at C-9 | Antimicrobial activity is proportional to the number of sugars. | acs.org |

| Kijanimicin | Enzymatic deglycosylation | Loss of antibacterial activity. | rsc.org |

| Versipelostatins | Isolation of different natural glycoforms | Potency of GRP78 expression inhibition is dependent on the glycosylation pattern. | rsc.org |

| Arimetamycin A | Synthesis with modified glycan and different aglycones | Enhanced cytotoxicity compared to parent anthracyclines. | researchgate.net |

Chemical Modifications of the Aglycone Moiety

While glycosylation is paramount, modifications to the aglycone scaffold also provide a route to new analogs with potentially improved properties. The spirotetronate aglycone is a complex structure featuring a macrocyclic ring, a spiro-linked cyclohexene, and often a trans-decalin system. acs.orgrsc.org

Chemical and enzymatic modifications of the aglycone are key strategies for diversification. researchgate.net For many spirotetronates, post-polyketide synthase modifications, such as hydroxylations and oxidations, create key functional groups on the aglycone that influence activity. researchgate.netacs.org For example, the aglycone of chlorothricin, chlorothricolide, is believed to undergo a Baeyer–Villiger oxidation to form the acyl-oxy tetronic acid moiety, a feature that distinguishes it from other members of the family. acs.org

Synthetic efforts have demonstrated the feasibility of constructing the core spirotetronate moiety, often via a hypothesized Diels-Alder reaction, which opens up the possibility of accessing novel aglycone backbones. rsc.org Although total synthesis of a molecule as complex as this compound is a formidable task, the synthesis of simplified or modified aglycones, which can then be subjected to glycosylation with synthetic sugars, represents a viable path toward new analogs. researchgate.net Studies on related compounds have shown that changes in the substitution pattern of the aglycone, such as on the decalin system or the spiro-linked cyclohexene, contribute to the structural and bioactive diversity seen in families like the lobophorins. rsc.org These findings suggest that targeted chemical modifications to the this compound aglycone could similarly yield novel derivatives with modulated biological profiles.

Research Gaps, Future Directions, and Translational Prospects

Addressing Limited Availability of Saccharocarcin B for Comprehensive Research

A primary bottleneck impeding the scientific exploration of this compound and its analogs is their limited availability. bioaustralis.com Current production relies on the fermentation of the native producer strain, Saccharothrix aerocolonigenes subsp. antibiotica. bioaustralis.comnih.gov This method often results in low titers, making it difficult to obtain the quantities necessary for extensive preclinical studies, mechanism-of-action investigations, and the generation of a diverse library of derivatives.

Overcoming this supply issue is a critical first step for future research. Strategies to enhance production may include optimizing fermentation conditions (media composition, temperature, aeration) and strain improvement of Saccharothrix aerocolonigenes through classical mutagenesis or targeted genetic engineering. Furthermore, the high structural complexity of spirotetronates makes total chemical synthesis exceptionally challenging, meaning fermentation-based approaches remain the most viable option for the foreseeable future. mdpi.comnih.gov

Unraveling the Precise Molecular Targets and Signaling Cascades of this compound

The exact molecular targets and signaling pathways modulated by this compound remain to be elucidated. However, the activities of structurally similar spirotetronates offer compelling starting points for investigation. For instance, Tetrocarcin A has been shown to target the phosphatidylinositide-3'-kinase/Akt (PI3K/Akt) signaling pathway, a critical cascade frequently dysregulated in cancer that controls cell proliferation and survival. bioaustralis.comnih.govmdpi.com Another related compound, versipelostatin, induces cell death in glucose-deprived cancer cells by inhibiting the transcription of GRP78, a key regulator of the unfolded protein response (UPR). bioaustralis.com

Given these precedents, future research should focus on determining if this compound shares these mechanisms or possesses a unique mode of action. Key experimental approaches would include:

Kinase Profiling: Screening this compound against a broad panel of kinases to identify direct inhibitory targets.

Gene Expression Analysis: Using RNA sequencing to observe changes in global gene expression in treated cells to identify affected pathways, such as the PI3K/Akt/mTOR or TGF-β signaling cascades. mdpi.comnih.govresearchgate.net

Proteomic Approaches: Employing techniques like thermal proteome profiling to identify direct protein binders of the compound within the cell.

Elucidating the Role of Proposed Diels-Alderase Enzymes in Biosynthesis

The defining structural feature of the spirotetronate family is a tetronic acid spiro-linked to a cyclohexene (B86901) ring. mdpi.comnih.gov The formation of this complex architecture is postulated to involve a key intramolecular Diels-Alder [4+2] cycloaddition reaction. nih.govresearchgate.net While this specific enzymatic step has not been characterized in the this compound biosynthetic pathway, compelling evidence from other spirotetronate-producing organisms points to the existence of dedicated "Diels-Alderase" enzymes. bris.ac.uknih.govrsc.org

These specialized enzymes, such as AbyU in abyssomicin biosynthesis and PyrE3 in pyrroindomycin formation, catalyze the stereoselective cyclization of a linear polyketide precursor, ensuring the correct three-dimensional structure of the final product. nih.govnih.govscispace.com Identifying and characterizing the putative Diels-Alderase in the this compound biosynthetic gene cluster is a major research goal. This would involve:

Genome Mining: Identifying the gene cluster responsible for this compound production in Saccharothrix.

Enzyme Assays: Heterologously expressing candidate enzymes and testing their ability to catalyze the [4+2] cycloaddition on a synthesized substrate. nih.govnih.gov

Structural Biology: Solving the crystal structure of the enzyme to understand the molecular basis for its catalytic activity and stereochemical control. rsc.org

Pathway Engineering for Enhanced Production or Novel Analog Discovery

Metabolic engineering and synthetic biology offer powerful tools to address the supply limitations of this compound and to generate novel, bioactive analogs. lbl.govyoutube.comnih.govjbei.org The first step in this process is the identification and cloning of the complete biosynthetic gene cluster (BGC) for this compound.

Strategies for Enhanced Production: Once the BGC is secured, it can be expressed in a genetically tractable heterologous host, such as Streptomyces coelicolor or Streptomyces albus. st-andrews.ac.uknih.govactinobase.orgnih.gov Production titers could then be improved by:

Precursor Supply Engineering: Modifying the host's primary metabolism to increase the intracellular pools of essential building blocks like acetyl-CoA and propanoyl-CoA.

Refactoring the BGC: Placing the biosynthetic genes under the control of strong, well-characterized promoters to boost expression.

Host Strain Optimization: Using "superhosts" with deleted competing secondary metabolite pathways to direct more resources towards this compound production. actinobase.orgresearchgate.net

Discovery of Novel Analogs: Heterologous expression systems are also ideal platforms for generating new derivatives. Techniques such as precursor-directed biosynthesis, where synthetic analogs of natural building blocks are fed to the engineered strain, can lead to the creation of novel compounds with altered structures and potentially improved biological activities. researchgate.net

Design and Synthesis of Advanced this compound Derivatives with Tuned Bioactivities

The generation of this compound derivatives is crucial for developing compounds with improved therapeutic properties, such as enhanced potency, greater selectivity, or better pharmacokinetic profiles. However, the structural complexity of the spirotetronate core makes full chemical synthesis and subsequent derivatization a formidable challenge. mdpi.comnih.gov

Future efforts in this area will likely focus on a semi-synthetic approach. This would involve isolating the natural product core and then chemically modifying its peripheral functionalities, such as the complex sugar moieties. The development of synthetic methods to access key intermediates or the aglycone core would significantly accelerate the ability to perform structure-activity relationship (SAR) studies. nih.govnih.govmdpi.com By systematically altering different parts of the molecule and assessing the impact on biological activity, researchers can identify the key chemical features responsible for its effects and design more advanced derivatives.

Comparative Genomics and Proteomics for Understanding Spirotetronate Diversity

Spirotetronates are a diverse class of natural products. nih.govacs.org Comparative genomics provides a powerful framework for understanding the evolutionary relationships between different spirotetronate BGCs and for discovering the genetic basis of their structural diversity. By comparing the this compound gene cluster with those of chlorothricin, kijanimicin, and versipelostatin, researchers can identify conserved enzymatic machinery for core scaffold assembly and unique enzymes responsible for tailoring reactions (e.g., glycosylation, oxidation) that create the distinct final structures. nih.govresearchgate.netresearchgate.net

This genomic analysis can be complemented by proteomics. By analyzing the protein expression profiles of Saccharothrix aerocolonigenes under different fermentation conditions, it is possible to confirm the expression of the biosynthetic enzymes encoded in the BGC and identify potential regulatory proteins that control its activation. This integrated "omics" approach provides a holistic view of spirotetronate biosynthesis and can guide future engineering efforts for producing novel and valuable compounds. frontiersin.orgdoaj.org

Q & A

Basic Research Questions

Q. What are the primary spectroscopic methods for structural elucidation of Saccharocarcin B, and how do researchers validate purity?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC) and High-Resolution Mass Spectrometry (HRMS) are standard for structural confirmation. Purity is validated via High-Performance Liquid Chromatography (HPLC) with ≥95% purity thresholds. For novel compounds, X-ray crystallography may supplement analysis .

- Common Pitfalls : Overlooking solvent peaks in NMR or inadequate column selection in HPLC may lead to mischaracterization.

Q. How do researchers design initial bioactivity assays for this compound?

- Experimental Design : Use cell-based viability assays (e.g., MTT or resazurin) against cancer cell lines (e.g., HeLa, MCF-7) with positive controls (e.g., doxorubicin). Dose-response curves (IC₅₀ values) and selectivity indices (normal cell lines like HEK293) are critical. Include triplicate runs to assess reproducibility .

- Data Interpretation : False positives may arise from solvent toxicity (e.g., DMSO >0.1%); always include vehicle controls .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

- Analysis Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design. For statistical conflicts, use Benjamini-Hochberg correction to control false discovery rates (FDR) in multi-hypothesis testing .

- Case Example : Discrepancies in IC₅₀ values may stem from differences in cell passage numbers or culture conditions. Cross-validate using standardized protocols (e.g., ATCC guidelines) .

Q. How can computational models optimize this compound’s pharmacokinetic properties?

- Methodology :

Molecular Dynamics (MD) Simulations : Predict binding affinities to target proteins (e.g., topoisomerase II).

ADMET Prediction : Use tools like SwissADME to assess solubility, permeability, and cytochrome P450 interactions.

QSAR Models : Relate structural modifications (e.g., hydroxylation) to bioactivity using regression analysis .

- Validation : Compare in silico predictions with in vitro permeability (Caco-2 assays) and metabolic stability (microsomal assays) .

Q. What experimental designs are critical for investigating this compound’s mechanism of action?

- Hypothesis-Driven Approach :

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.

- Proteomics : SILAC labeling to quantify protein expression changes.

- Pathway Analysis : Enrichment tools (DAVID, KEGG) to map affected pathways (e.g., apoptosis, DNA repair) .

Methodological Best Practices

Q. How should researchers address batch-to-batch variability in Saccharocarin B synthesis?

- Quality Control :

- Chromatographic Tracking : Use HPLC-MS to monitor intermediates.

- Yield Optimization : Design of Experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading) .

Q. What ethical considerations apply to in vivo studies of this compound?

- Regulatory Compliance : Follow ARRIVE guidelines for animal studies, including sample size justification (power analysis) and humane endpoints. Obtain approval from institutional ethics boards (e.g., IACUC) .

- Data Transparency : Publish negative results (e.g., lack of efficacy in certain models) to avoid publication bias .

Data Presentation and Reproducibility

Q. How should researchers structure a publication on this compound to meet journal standards?

- Sections :

Introduction : Clearly state hypotheses and prior contradictions in bioactivity .

Methods : Detail synthetic routes, assay conditions, and statistical tests (e.g., ANOVA with Tukey post-hoc) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.